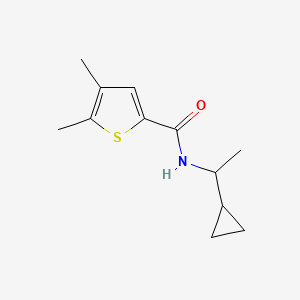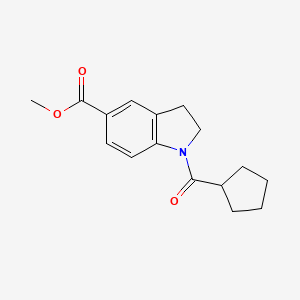![molecular formula C12H16FNO B7509246 4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)
4-[(3-Fluorophenyl)methyl]-2-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Fluorophenyl)methyl]-2-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a white to off-white solid that is soluble in organic solvents like ethanol and chloroform. This compound has been widely used in scientific research due to its unique chemical and biological properties.
Mecanismo De Acción
The exact mechanism of action of 4-[(3-Fluorophenyl)methyl]-2-methylmorpholine is not fully understood. However, it has been reported to act as a selective antagonist of the sigma-1 receptor, which is a protein that plays a role in various cellular functions like calcium signaling and apoptosis. The sigma-1 receptor has been implicated in several diseases like Alzheimer's disease, depression, and schizophrenia. Therefore, this compound has the potential to be used as a therapeutic agent for these diseases.
Biochemical and physiological effects:
Studies have shown that this compound has potent analgesic and anti-inflammatory effects in animal models. It has also been reported to have antitumor and antiviral activities. Additionally, it has been shown to modulate the release of neurotransmitters like dopamine, serotonin, and noradrenaline, indicating its potential as a drug targeting the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(3-Fluorophenyl)methyl]-2-methylmorpholine in lab experiments is its high potency and selectivity towards the sigma-1 receptor. This makes it a valuable tool for studying the functions of this receptor in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-[(3-Fluorophenyl)methyl]-2-methylmorpholine. One direction is the development of new drugs targeting the sigma-1 receptor for the treatment of various diseases like Alzheimer's disease, depression, and schizophrenia. Another direction is the study of the compound's potential as a painkiller and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-[(3-Fluorophenyl)methyl]-2-methylmorpholine is a multi-step process that involves the reaction of 3-fluorobenzyl chloride with 2-methylmorpholine in the presence of a base like potassium carbonate. The resulting intermediate is then treated with a reducing agent like lithium aluminum hydride to obtain the final product. This method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
4-[(3-Fluorophenyl)methyl]-2-methylmorpholine has been extensively used in scientific research due to its unique chemical and biological properties. It has been reported to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new painkillers. It has also been studied for its antitumor and antiviral activities. Additionally, this compound has been used as a ligand in the development of new drugs targeting the central nervous system.
Propiedades
IUPAC Name |
4-[(3-fluorophenyl)methyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-10-8-14(5-6-15-10)9-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURLLSFQMZLPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)






![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)




